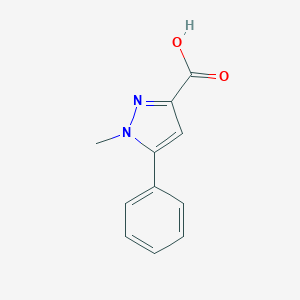

Pinane thromboxane A2

Vue d'ensemble

Description

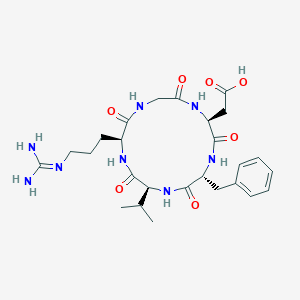

Le Pinane Thromboxane A2 est un analogue carbocyclique chimiquement stable du Thromboxane A2, hautement instable. Il est connu pour son inhibition sélective de la constriction des artères coronaires, de l'agrégation plaquettaire et de la formation de thromboxane . Ce composé a été synthétisé et testé pour son activité biologique dans des systèmes sensibles au thromboxane A2, aux analogues stables d'endoperoxyde de prostaglandine et à la prostacycline .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Pinane Thromboxane A2 peut être synthétisé à partir du nopol et par addition conjuguée du cuprate au myrtenal . La synthèse implique plusieurs étapes, y compris la formation d'intermédiaires et du produit final via des conditions réactionnelles spécifiques.

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse implique généralement des conditions de laboratoire contrôlées pour assurer la stabilité et la pureté du composé. Le processus peut inclure des étapes de purification telles que la chromatographie pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le Pinane Thromboxane A2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire, modifiant la structure moléculaire en remplaçant certains groupes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés pour les réactions de réduction.

Réactifs de substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou d'autres formes réduites.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des analogues de thromboxane et leurs interactions avec divers réactifs.

Industrie : La stabilité et le profil biochimique spécifique du composé le rendent adapté à diverses applications industrielles, y compris le développement de produits pharmaceutiques et d'essais biochimiques.

5. Mécanisme d'action

Le this compound exerce ses effets en antagonisant la vasoconstriction et l'agrégation plaquettaire induites par le Thromboxane A2 . Il inhibe spécifiquement la thromboxane synthétase, empêchant la formation de Thromboxane A2 à partir de l'endoperoxyde de prostaglandine . Cette inhibition entraîne une réduction de l'agrégation plaquettaire et de la vasoconstriction, ce qui en fait un agent thérapeutique potentiel pour les affections impliquant une formation excessive de caillots et une constriction vasculaire.

Composés similaires :

Thromboxane A2 : Un composé hautement instable produit par les plaquettes activées pendant l'hémostase.

Endoperoxyde de prostaglandine : Un intermédiaire dans la biosynthèse du Thromboxane A2 et d'autres prostaglandines.

Prostacycline : Un composé aux effets opposés à ceux du Thromboxane A2, favorisant la vasodilatation et inhibant l'agrégation plaquettaire.

Unicité du this compound : Le this compound est unique en raison de sa stabilité chimique et de son inhibition sélective de la thromboxane synthétase sans affecter la prostacycline synthétase . Cette inhibition sélective en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles, le distinguant des autres analogues de thromboxane et des composés apparentés.

Applications De Recherche Scientifique

Pinane Thromboxane A2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of thromboxane analogs and their interactions with various reagents.

Industry: The compound’s stability and specific biochemical profile make it suitable for use in various industrial applications, including the development of pharmaceuticals and biochemical assays.

Mécanisme D'action

Pinane Thromboxane A2 exerts its effects by antagonizing the vasoconstriction and platelet aggregation induced by thromboxane A2 . It specifically inhibits thromboxane synthetase, preventing the formation of thromboxane A2 from prostaglandin endoperoxide . This inhibition leads to reduced platelet aggregation and vasoconstriction, making it a potential therapeutic agent for conditions involving excessive clot formation and vascular constriction.

Comparaison Avec Des Composés Similaires

Thromboxane A2: A highly unstable compound produced by activated platelets during hemostasis.

Prostaglandin Endoperoxide: An intermediate in the biosynthesis of thromboxane A2 and other prostaglandins.

Prostacyclin: A compound with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.

Uniqueness of Pinane Thromboxane A2: this compound is unique due to its chemical stability and selective inhibition of thromboxane synthetase without affecting prostacyclin synthetase . This selective inhibition makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other thromboxane analogs and related compounds.

Propriétés

IUPAC Name |

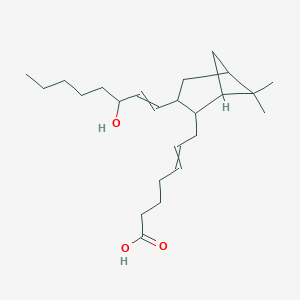

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392309 | |

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71111-01-8 | |

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)